Cas no 26638-66-4 (rac 3,11-Dichloro-6,11-dihydro-6-methyl-dibenzoc,f1,2thiazepine 5,5-Dioxide)

rac 3,11-Dichloro-6,11-dihydro-6-methyl-dibenzoc,f1,2thiazepine 5,5-Dioxide structure
26638-66-4 structure
商品名:rac 3,11-Dichloro-6,11-dihydro-6-methyl-dibenzoc,f1,2thiazepine 5,5-Dioxide
CAS番号:26638-66-4
MF:C14H11NO2SCl2
メガワット:328.21364
MDL:MFCD09029354
CID:52985
PubChem ID:13938203

rac 3,11-Dichloro-6,11-dihydro-6-methyl-dibenzoc,f1,2thiazepine 5,5-Dioxide 化学的及び物理的性質

名前と識別子

    • 3,11-Dichloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f][1,2]thiazepine
    • rac 3,11-Dichloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,2]thiazepine 5,5-Dioxide
    • 3,11-DICHLORO-6,11-DIHYDRO-5,5-DIOXO-11-HYDROXY-6-METHYLDIBENZO[C.F][1,2]THIAZEPINE
    • 3,11-Dichloro-6,11-dihydro-6-methyldibenzo(c,f)(1,2)thiazepine 5,5-dioxide
    • 3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide
    • 3,11-dichloro-6-methyl-11H-benzo[c][2,1]benzothiazepine 5,5-dioxide
    • Dibenzo[c,f][1,2]thiazepine, 3,11-dichloro-6,11-dihydro-6-methyl-,5,5-dioxide
    • 2-Decene-1,2,10-tricarboxylic acid,2,10-dimethyl ester
    • 3,11-di
    • 3,11-dicarbomethoxy-hendec-3-enoic acid
    • 3,11-Dicarbomethoxyundec-3-enoic acid
    • 3,11-Dichloro-6-methyl-6,11-dihydrodibenzo[c,f][1,2]thiazepine 5,5-dioxide
    • 5,8-dichloro-10,10-dioxo-11-methyl-5,11-dihydrodibenzo<c,f><1,2>thiazepine
    • 5,8-Dichloro-11-methyldibenzo[c,f]thiazepine 10,10-dioxide
    • 3 pound not11-Dichloro-6-methyl-6 pound not11-dihydrodibenzo[c pound notf][1 pound not2]thiazepine 5 pound not5-dioxide
    • AC-323
    • 3,11-Dichloro-6-methyl-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepine-5,5-dione
    • 3,11-dichloro-6-methyl-11H-benzo[c][2,1]benzothiazepine 5,5-dioxide;3,11-Dichloro-6-methyl-6,11-dihydrodibenzo[c,f][1,2]thiazepine 5,5-Dioxide
    • C14H11Cl2NO2S
    • FT-0655286
    • Tianeptine Thiazepinyl Chloride Impurity
    • SCHEMBL6939270
    • 3,11-Dichloro-6-methyl-6,11-dihydrodibenzo[c,f][1,2]thiazepine 5,5-dioxide, 95%
    • FHICZIHQHGRZLE-UHFFFAOYSA-N
    • AM20040056
    • 3,11-Dichloro-6-methyl-6,11-dihydrodibenzo[c,f][1,2]thiazepine5,5-dioxide
    • BCP30700
    • Q-100335
    • 26638-66-4
    • NS00050036
    • A818541
    • DTXSID10949471
    • AS-33020
    • EINECS 247-866-8
    • Dibenzo[c,f][1,2]thiazepine,3,11-dichloro-6,11-dihydro-6-methyl-,5,5-dioxide
    • 3,11-dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine5,5-dioxide
    • CS-D1747
    • AKOS015889330
    • 5,8-Dichloro-11-methyldibenzo[c,f]thiazepine 10,10-dioxide; 3,11-Dichloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f][1,2]thiazepine
    • rac 3,11-Dichloro-6,11-dihydro-6-methyl-dibenzoc,f1,2thiazepine 5,5-Dioxide
    • MDL: MFCD09029354
    • インチ: 1S/C14H11Cl2NO2S/c1-17-12-5-3-2-4-10(12)14(16)11-7-6-9(15)8-13(11)20(17,18)19/h2-8,14H,1H3
    • InChIKey: FHICZIHQHGRZLE-UHFFFAOYSA-N
    • ほほえんだ: CN1C2=CC=CC=C2C(C3=C(C=C(C=C3)Cl)S1(=O)=O)Cl

計算された属性

  • せいみつぶんしりょう: 326.988755g/mol
  • ひょうめんでんか: 0
  • XLogP3: 3.4
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 326.988755g/mol
  • 単一同位体質量: 326.988755g/mol
  • 水素結合トポロジー分子極性表面積: 45.8Ų
  • 重原子数: 20
  • 複雑さ: 464
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 色と性状: 白色から黄色の結晶粉末
  • 密度みつど: 1.54
  • ゆうかいてん: No data available
  • ふってん: 445.3℃ at 760 mmHg
  • フラッシュポイント: 223.1°C
  • 屈折率: 1.686
  • PSA: 45.76000
  • LogP: 4.95250
  • じょうきあつ: No data available

rac 3,11-Dichloro-6,11-dihydro-6-methyl-dibenzoc,f1,2thiazepine 5,5-Dioxide セキュリティ情報

rac 3,11-Dichloro-6,11-dihydro-6-methyl-dibenzoc,f1,2thiazepine 5,5-Dioxide 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

rac 3,11-Dichloro-6,11-dihydro-6-methyl-dibenzoc,f1,2thiazepine 5,5-Dioxide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
D72470-1g
3,11-Dichloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f][1,2]thiazepine...
26638-66-4 -
1g
¥258.0 2024-07-15
Fluorochem
076545-25g
3,11-Dichloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f][1,2]thiazepine
26638-66-4 95%
25g
£261.00 2022-03-01
TRC
D434170-10mg
rac 3,11-Dichloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,2]thiazepine 5,5-Dioxide
26638-66-4
10mg
$ 58.00 2023-04-17
TRC
D434170-100mg
rac 3,11-Dichloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,2]thiazepine 5,5-Dioxide
26638-66-4
100mg
$ 121.00 2023-04-17
eNovation Chemicals LLC
D764546-250mg
3,11-Dichloro-6-methyl-6,11-dihydrodibenzo[c,f][1,2]thiazepine 5,5-dioxide
26638-66-4 95%
250mg
$220 2023-05-17
Fluorochem
076545-5g
3,11-Dichloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f][1,2]thiazepine
26638-66-4 95%
5g
£87.00 2022-03-01
eNovation Chemicals LLC
D913272-25g
3,11-Dichloro-6-methyl-6,11-dihydrodibenzo[c,f][1,2]thiazepine 5,5-Dioxide
26638-66-4 95%
25g
$335 2023-09-03
SHENG KE LU SI SHENG WU JI SHU
sc-212705-25mg
rac 3,11-Dichloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,2]thiazepine 5,5-Dioxide,
26638-66-4
25mg
¥2708.00 2023-09-05
A2B Chem LLC
AB49760-10g
3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide
26638-66-4 95%
10g
$38.00 2024-04-20
1PlusChem
1P003868-100g
3,11-Dichloro-6-methyl-6,11-dihydrodibenzo[c,f][1,2]thiazepine 5,5-dioxide
26638-66-4 95%
100g
$264.00 2024-05-08

rac 3,11-Dichloro-6,11-dihydro-6-methyl-dibenzoc,f1,2thiazepine 5,5-Dioxide 合成方法

rac 3,11-Dichloro-6,11-dihydro-6-methyl-dibenzoc,f1,2thiazepine 5,5-Dioxide 関連文献

rac 3,11-Dichloro-6,11-dihydro-6-methyl-dibenzoc,f1,2thiazepine 5,5-Dioxideに関する追加情報

Chemical Profile of Rac 3,11-Dichloro-6,11-dihydro-6-methyl-dibenzoc[f1,2]thiazepine 5,5-Dioxide (CAS No. 26638-66-4)

Rac 3,11-Dichloro-6,11-dihydro-6-methyl-dibenzoc[f1,2]thiazepine 5,5-Dioxide, identified by its CAS number 26638-66-4, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule belongs to the dibenzocyclofuran-thiazepine class, a structural framework known for its potential biological activity. The presence of chlorine atoms at the 3 and 11 positions, along with the specific substitution pattern on the thiazepine ring system, contributes to its unique chemical and pharmacological properties.

The synthesis of Rac 3,11-Dichloro-6,11-dihydro-6-methyl-dibenzoc[f1,2]thiazepine 5,5-Dioxide involves multi-step organic transformations that highlight the complexity and precision required in medicinal chemistry. The introduction of chlorine atoms at strategic positions enhances the molecule's lipophilicity and reactivity, making it a valuable scaffold for further derivatization. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its exploration in drug discovery programs.

One of the most compelling aspects of Rac 3,11-Dichloro-6,11-dihydro-6-methyl-dibenzoc[f1,2]thiazepine 5,5-Dioxide is its potential as a pharmacological agent. Studies have indicated that molecules within this class exhibit a range of biological activities, including antipsychotic, anticonvulsant, and anxiolytic effects. The specific substitution pattern in Rac 3,11-Dichloro-6,11-dihydro-6-methyl-dibenzoc[f1,2]thiazepine 5,5-Dioxide is thought to modulate these effects by influencing receptor binding affinity and intracellular signaling pathways.

In recent years, there has been growing interest in the development of novel therapeutics targeting central nervous system disorders. Rac 3,11-Dichloro-6,11-dihydro-6-methyl-dibenzoc[f1,2]thiazepine 5,5-Dioxide has emerged as a promising candidate due to its structural similarity to established drugs that have shown efficacy in clinical trials. Preclinical studies have demonstrated its ability to interact with key neurotransmitter systems involved in mood regulation and cognitive function. These findings have prompted further investigation into its potential as a therapeutic agent.

The pharmacokinetic profile of Rac 3,11-Dichloro-6,11-dihydro-6-methyl-dibenzoc[f1,2]thiazepine 5,5-Dioxide is another critical factor in its evaluation as a drug candidate. Research has indicated that this compound exhibits moderate solubility in both aqueous and lipid environments, suggesting potential for oral administration and distribution throughout the central nervous system. Additionally, preliminary data suggest a favorable metabolic stability profile, which is essential for maintaining therapeutic efficacy over time.

One of the most exciting developments in the study of Rac 3,11-Dichloro-6,11-dihydro-6-methyl-dibenzoc[f1,2]thiazepine 5,5-Dioxide is its potential role in combination therapies. Emerging evidence suggests that combining this compound with other pharmacological agents may enhance therapeutic outcomes while minimizing side effects. This approach aligns with current trends in drug development aimed at optimizing treatment regimens for complex neurological disorders. Further research is needed to fully elucidate the mechanisms underlying these synergistic effects.

The future of Rac 3,11-Dichloro-6,11-dihydro-6-methyl-dibenzoc[f1,2]thiazepine 5,5-Dioxide lies in its continued exploration as a lead compound for novel therapeutics. Advances in computational chemistry and high-throughput screening technologies are expected to accelerate the discovery process by identifying new derivatives with improved pharmacological properties. Collaborative efforts between academic researchers and industry scientists will be crucial in translating these findings into tangible clinical benefits for patients suffering from neurological and psychiatric conditions.

In conclusion,Rac 3,11-Dichloro -6,11 -dihydro -6 -methyl -dibenzo [f1,2 ] thiaze pine -5,5 -dioxide (CAS No。26638 -66 -4) represents a significant advancement in pharmaceutical chemistry。 Its unique structural features,potential biological activities,and favorable pharmacokinetic properties make it a promising candidate for further development。 As research continues to uncover new insights into its mechanisms of action,this compound holds great promise for improving treatments for central nervous system disorders。 The collaborative efforts of researchers worldwide will be essential in realizing this potential and bringing new therapies to patients who need them most。

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